molecular formula C6H11NO3 B12983786 Ethyl oxazolidine-2-carboxylate

Ethyl oxazolidine-2-carboxylate

Cat. No.: B12983786
M. Wt: 145.16 g/mol
InChI Key: FLJLNMMVNPNVMG-UHFFFAOYSA-N
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Description

Ethyl oxazolidine-2-carboxylate is a heterocyclic compound that contains both nitrogen and oxygen atoms within a five-membered ring structure. This compound is part of the oxazolidine family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. The unique structure of this compound allows it to participate in a variety of chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl oxazolidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of amino alcohols with ethyl chloroformate under mild conditions. This reaction typically proceeds via the formation of an intermediate carbamate, which then cyclizes to form the oxazolidine ring . Another method involves the use of multicomponent reactions, where 1,2-amino alcohols react with aldehydes and isocyanates to form the desired oxazolidine derivative .

Industrial Production Methods

In an industrial setting, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the formation of the oxazolidine ring while minimizing side reactions. Catalysts such as palladium or other transition metals may be employed to enhance the reaction efficiency .

Comparison with Similar Compounds

Ethyl oxazolidine-2-carboxylate can be compared with other similar compounds such as:

Conclusion

This compound is a versatile compound with significant applications in various fields. Its unique structure allows it to participate in a wide range of chemical reactions, making it a valuable intermediate in organic synthesis. The compound’s potential in scientific research, particularly in the development of new pharmaceuticals and materials, highlights its importance in modern chemistry.

Properties

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

ethyl 1,3-oxazolidine-2-carboxylate

InChI

InChI=1S/C6H11NO3/c1-2-9-6(8)5-7-3-4-10-5/h5,7H,2-4H2,1H3

InChI Key

FLJLNMMVNPNVMG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1NCCO1

Origin of Product

United States

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